molecular formula C23H31FO7S B058010 Dexamethasone 21-methanesulfonate CAS No. 2265-22-7

Dexamethasone 21-methanesulfonate

Cat. No. B058010
CAS RN: 2265-22-7
M. Wt: 470.6 g/mol
InChI Key: ATNWRUJPJUBMHC-HOGMHMTRSA-N
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Description

Dexamethasone 21-methanesulfonate is a synthetic glucocorticoid derivative used as an affinity label for glucocorticoid-binding proteins. It has been extensively studied for its interactions with specific proteins in various cellular contexts (Homma & Listowsky, 1985).

Synthesis Analysis

The synthesis of Dexamethasone 21-methanesulfonate involves creating derivatives with reactive electrophilic substituents at various distances from the C-21 position. This process impacts its affinity for glucocorticoid receptors (López & Simons, 1991).

Molecular Structure Analysis

The molecular structure of Dexamethasone 21-methanesulfonate is characterized by its selective reactivity with certain proteins, such as the Yb subclass of glutathione-S-transferase, due to its structural configuration (Homma & Listowsky, 1985).

Chemical Reactions and Properties

Dexamethasone 21-methanesulfonate reacts covalently with glucocorticoid receptors via sulfhydryl groups. The amino acid cysteine has been identified as the site of this covalent reaction, indicating a specific interaction influenced by the drug’s chemical properties (Smith et al., 1988).

Physical Properties Analysis

Dexamethasone 21-methanesulfonate in aqueous solution exhibits specific behaviors, such as reversible bisulfite addition forming sulfonic acid salt. This reaction is influenced by environmental factors like pH and temperature, reflecting its physical properties (Smith et al., 1972).

Chemical Properties Analysis

The introduction of a sulfate group to Dexamethasone, as seen in dexamethasone 21-sulfate sodium, significantly changes its chemical properties, such as lowering its apparent partition coefficient. This modification enhances its stability against various chemical conditions, demonstrating the influence of chemical modifications on its properties (Kim et al., 2006).

Scientific Research Applications

  • Affinity Label for Glucocorticoid-Binding Proteins : Dexamethasone 21-methanesulfonate is used as an affinity label for glucocorticoid-binding proteins. Homma and Listowsky (1985) found that it labels Yb-glutathione-S-transferase in rat liver, suggesting the enzyme may be an intracellular glucocorticoid-binding protein influencing steroid transport, metabolism, and action (Homma & Listowsky, 1985).

  • Glucocorticoid Receptors : López and Simons (1991) developed dexamethasone 21-(beta-isothiocyanatoethyl) thioether as an affinity label for glucocorticoid receptors, highlighting its utility in receptor-related studies (López & Simons, 1991).

  • Drug Delivery to Macrophages : Magnani et al. (1995) encapsulated Dexamethasone-21-phosphate in erythrocytes, modifying them to target macrophages, inhibiting respiratory burst. This research demonstrated the feasibility of targeting glucocorticoids to specific cells (Magnani et al., 1995).

  • Therapeutic Applications in IBD : Annese et al. (2005) found that encapsulating dexamethasone-21-Phosphate in erythrocytes for infusion in steroid-dependent IBD patients was feasible, safe, and effective in maintaining clinical remission (Annese et al., 2005).

  • Covalent Binding to Glucocorticoid Receptors : Smith et al. (1988) identified the covalent binding site of dexamethasone 21-mesylate on glucocorticoid receptors in mouse thymoma cells, providing insight into the molecular interactions of steroids and their receptors (Smith et al., 1988).

  • Dexamethasone-Binding Proteins in Thymocytes : Tsawdaroglou et al. (1981) purified dexamethasone-binding proteins from rat thymocytes, providing valuable information for understanding glucocorticoid action at the cellular level (Tsawdaroglou et al., 1981).

  • Insulin Sensitivity in Horses : Brennan and Urschel (2014) studied the effects of dexamethasone on insulin sensitivity in horses, contributing to the understanding of glucocorticoid effects on metabolism (Brennan & Urschel, 2014).

  • Purification of Glucocorticoid Receptors : Govindan and Manz (1980) used dexamethasone-21-methanesulfonate in the purification of glucocorticoid receptors from rat liver, demonstrating its utility in biochemical separations (Govindan & Manz, 1980).

Future Directions

Research is focused on the development of Dexamethasone delivery systems with a release profile that extends from several days to months. These systems aim to reduce the frequency of doses and the risk of side effects . Dexamethasone is also being explored for its potential in reducing mortality due to COVID-19 among hospitalized patients .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNWRUJPJUBMHC-HOGMHMTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945322
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexamethasone 21-methanesulfonate

CAS RN

2265-22-7
Record name Dexamethasone 21-mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2265-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamethasone 21-methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXAMETHASONE 21-METHANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9S11FMA79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
H Homma, I Listowsky - Proceedings of the National …, 1985 - National Acad Sciences
… ABSTRACT Dexamethasone 21-methanesulfonate, an affinity label for glucocorticoid-… Dexamethasone-21-methanesulfonate (dexamethasone 21mesylate) is an effective affinity …
Number of citations: 66 www.pnas.org
NG TSAWDAROGLOU, MV GOVINDAN… - European Journal of …, 1981 - Wiley Online Library
… By a combination of affinity chromatography on C1-Sepharose to which dexamethasone 21-methanesulfonate was linked through a disulfide bond and DEAE-cellulose chromatography…
Number of citations: 40 febs.onlinelibrary.wiley.com
MV GOVINDAN, B MANZ - European Journal of Biochemistry, 1980 - Wiley Online Library
… An affinity column containing either dexamethasone17P-carboxylic acid or dexamethasone-21 -methanesulfonate bound to the matrix with the help of a disulfide bond is used in this …
Number of citations: 82 febs.onlinelibrary.wiley.com
M Abramovitz, H Homma, S Ishigaki… - Journal of …, 1988 - Wiley Online Library
… B Labeling with dexamethasone 21 -methanesulfonate. Cytosol preparations from whole … ) of [6,7-3H(N)]dexamethasone 21-methanesulfonate (48.9 Ci/mmol. New England Nuclear). …
Number of citations: 133 onlinelibrary.wiley.com
MV Govindan, H Gronemeyer - Journal of Biological Chemistry, 1984 - Elsevier
… [3H]Dexamethasone 21-methanesulfonate (dexamethasone 21-mesylate) was synthesized (49 Ci/mmol) on a microscale from 0.5 mCi of [3H]dexamethasone as described (15,29). [LX-…
Number of citations: 59 www.sciencedirect.com
MD Taves, AW Plumb, BA Sandkam, C Ma… - …, 2015 - academic.oup.com
Glucocorticoids (GCs) are produced by the adrenal glands and circulate in the blood to coordinate organismal physiology. In addition, different tissues may independently regulate their …
Number of citations: 68 academic.oup.com
MC Liu - ncbi.nlm.nih.gov
… Identification of Yb-glutathione-S-transferase as a major rat liver protein labeled with dexamethasone 21-methanesulfonate …
Number of citations: 4 www.ncbi.nlm.nih.gov
TD Boyer - Hepatology, 1989 - journals.lww.com
… Dexamethasone 21-methanesulfonate forms a covalent adduct with proteins and has been … Recently, dexamethasone 21 -methanesulfonate has been shown to bind to the YbYb form of …
Number of citations: 327 journals.lww.com
I Listowsky - Structure and Function of glutathione transferases, 1993 - books.google.com
… and Listowsky, I., Identification of Yb-Glutathione-STransferase as the major rat liver protein labeled with dexamethasone 21 methanesulfonate, Proc. Natl. Acad. …
Number of citations: 38 books.google.com
GA LeBlanc - Chemico-biological interactions, 1994 - Elsevier
The vectorial transport of xenobiotics across the hepatocyte is mediated by various transport and transfer proteins that differ in ligand specificity and function. The influx of xenobiotics …
Number of citations: 50 www.sciencedirect.com

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